1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid chemical properties
1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid
This guide provides a comprehensive technical overview of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid, a key intermediate in synthetic and medicinal chemistry. We will delve into its synthesis, structural characterization, physicochemical properties, and chemical reactivity, offering insights grounded in established chemical principles and experimental data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile chemical building block.
Introduction and Molecular Overview
1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid (Molecular Formula: C₁₃H₁₄N₂O₅, Molecular Weight: 278.26 g/mol ) is a bifunctional organic compound.[1] Its structure is built upon a piperidine-4-carboxylic acid (isonipecotic acid) scaffold, where the piperidine nitrogen is acylated with a 4-nitrobenzoyl group.
The molecule's significance stems from the combination of three key functional moieties:
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The Piperidine Ring: A saturated heterocycle prevalent in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.
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The Carboxylic Acid: A versatile functional group that can act as a hydrogen bond donor/acceptor and serves as a synthetic handle for derivatization into esters, amides, or other functional groups.
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The 4-Nitrobenzoyl Group: This aromatic moiety influences the molecule's electronic properties and provides a site for further chemical modification. The electron-withdrawing nitro group can be a key feature for biological activity or can be readily reduced to an amino group, opening avenues for diverse subsequent reactions.[2]
This unique combination makes 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid a valuable intermediate for constructing more complex molecules with potential therapeutic applications.[3]
Synthesis and Mechanistic Insights
The primary and most efficient route for preparing 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid is through the direct N-acylation of 4-piperidinecarboxylic acid (also known as isonipecotic acid).
Reaction Mechanism: The Schotten-Baumann Reaction
This synthesis is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base.[4][5][6]
The mechanism proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the secondary amine of the 4-piperidinecarboxylic acid ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[2][7]
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Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
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Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
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Deprotonation: The resulting positively charged nitrogen is deprotonated by the base present in the reaction mixture, yielding the final N-acylated product and neutralizing the hydrochloric acid (HCl) byproduct.
The use of a two-phase solvent system (e.g., water and an organic solvent) is a common condition for this reaction, where the base in the aqueous phase neutralizes the generated acid, while the reactants and product remain in the organic phase.[4]
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol describes a robust, self-validating methodology for the synthesis of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
4-Piperidinecarboxylic acid (Isonipecotic acid)
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4-Nitrobenzoyl chloride
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Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
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Dichloromethane (DCM) or a similar water-immiscible organic solvent
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Hydrochloric acid (HCl), dilute solution
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Synthesis workflow for 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid.
Step-by-Step Procedure:
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Reactant Preparation (Aqueous Phase): In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. Cool the solution to 0-5°C in an ice bath. Rationale: The base deprotonates the carboxylic acid and neutralizes the HCl byproduct. Cooling controls the reaction's exothermicity.
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Reactant Preparation (Organic Phase): In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane. Rationale: Using a slight excess of the acylating agent ensures complete consumption of the starting piperidine.
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Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the vigorously stirred aqueous solution over 30-60 minutes, maintaining the temperature below 10°C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, separate the layers. Acidify the aqueous layer slowly with a dilute HCl solution until the pH is approximately 2-3. A precipitate should form. Rationale: Protonation of the carboxylate salt renders the product insoluble in the aqueous medium.
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Isolation: Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid. Further purification can be achieved by recrystallization if required.
Physicochemical Properties
The physical properties of the compound are critical for its handling, storage, and application in further synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₅ | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | 202-204 °C | [1] |
| Boiling Point | 536.6 ± 45.0 °C (Predicted) | [1] |
| Density | 1.400 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.36 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in aqueous base and polar organic solvents like DMSO and DMF; sparingly soluble in water and alcohols; insoluble in nonpolar solvents like hexanes. | Inferred from structure |
Structural Characterization and Spectral Data
Unequivocal identification of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid is achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectral data based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | ~8.3 ppm (d, 2H): Aromatic protons ortho to the nitro group. ~7.7 ppm (d, 2H): Aromatic protons meta to the nitro group. ~12.5 ppm (br s, 1H): Carboxylic acid proton. ~4.0-4.5 ppm & ~3.0-3.5 ppm (m): Piperidine protons adjacent to the nitrogen (conformational isomers may cause broadening or multiple signals). ~2.5-2.8 ppm (m, 1H): Piperidine proton at C4. ~1.6-2.2 ppm (m, 4H): Remaining piperidine protons. |
| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~165-170 ppm: Amide carbonyl carbon. ~145-150 ppm: Aromatic carbons (C-NO₂ and C-C=O). ~120-130 ppm: Other aromatic carbons. ~40-50 ppm: Piperidine carbons adjacent to nitrogen. ~25-35 ppm: Remaining piperidine carbons. |
| IR (cm⁻¹) | ~3300-2500 (broad): O-H stretch of the carboxylic acid. ~3000-2850: Aliphatic C-H stretches. ~1720-1700: C=O stretch of the carboxylic acid. ~1640-1620: C=O stretch of the tertiary amide. ~1530 & ~1350: Asymmetric and symmetric N-O stretches of the nitro group.[8] |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 277.09: Deprotonated molecular ion. |
Chemical Reactivity and Synthetic Potential
The molecule possesses three distinct reactive centers, making it a highly versatile synthetic intermediate.
Caption: Major reactive centers of the molecule.
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Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (1-(4-aminobenzoyl)-4-piperidinecarboxylic acid). This transformation is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron powder in acidic medium.[2][9] This introduces a nucleophilic amino group, which is a key precursor for synthesizing ureas, sulfonamides, and other amides, significantly expanding the synthetic possibilities.
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Reactions of the Carboxylic Acid: The carboxylic acid at the C4 position can undergo a variety of standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling reagents (e.g., EDC, HATU), or to an acid chloride with reagents like thionyl chloride (SOCl₂).[10] These derivatives are common in drug discovery programs.
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Amide Bond Stability: The tertiary amide bond formed by the acylation is generally stable to mild reaction conditions. However, it can be cleaved under harsh acidic or basic hydrolysis conditions, which would regenerate the parent 4-piperidinecarboxylic acid.
Safety and Handling
Based on GHS classifications for the parent compound, 4-piperidinecarboxylic acid, and related N-acyl derivatives, 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid should be handled with care.[11][12]
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Primary Hazards: Expected to be an irritant. May cause skin irritation, serious eye irritation, and respiratory tract irritation.[12]
-
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
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Conclusion
1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid is a well-defined chemical entity with predictable and versatile chemical properties. Its synthesis is straightforward, relying on the robust Schotten-Baumann reaction. The presence of three distinct and selectively addressable functional groups—the reducible nitro group, the versatile carboxylic acid, and the stable piperidine core—makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties is essential for leveraging its full synthetic potential.
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(Image: 4-Piperidinecarboxylic acid reacts with 4-Nitrobenzoyl chloride in the presence of sodium hydroxide to yield 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid and sodium chloride.)